molecular formula C7H5F6NOS B1399830 2-Fluoro-4-(pentafluorosulfur)benzamide CAS No. 1240257-30-0

2-Fluoro-4-(pentafluorosulfur)benzamide

Cat. No.: B1399830
CAS No.: 1240257-30-0
M. Wt: 265.18 g/mol
InChI Key: MTZCPRZWWLINPA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzamide is an organofluorine compound with the molecular formula C₇H₅F₆NOS It is characterized by the presence of a fluorine atom at the second position and a pentafluorosulfur group at the fourth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzamide typically involves the introduction of the pentafluorosulfur group onto a fluorobenzamide precursor. One common method includes the reaction of 2-fluorobenzamide with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The fluorine and pentafluorosulfur groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    Hydrolysis Products: Fluorobenzoic acid and pentafluorosulfur amine derivatives.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorine and sulfur-containing groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzamide is largely dependent on its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

    2-Fluoro-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of pentafluorosulfur.

    2-Fluoro-4-(chlorosulfur)benzamide: Contains a chlorosulfur group instead of pentafluorosulfur.

    2-Fluoro-4-(methylsulfur)benzamide: Features a methylsulfur group in place of pentafluorosulfur.

Uniqueness: 2-Fluoro-4-(pentafluorosulfur)benzamide is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns.

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6NOS/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCPRZWWLINPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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